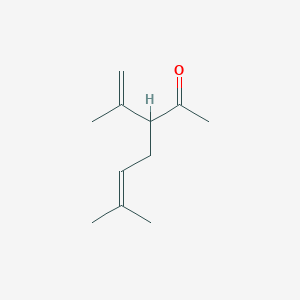

6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

26533-38-0 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

6-methyl-3-prop-1-en-2-ylhept-5-en-2-one |

InChI |

InChI=1S/C11H18O/c1-8(2)6-7-11(9(3)4)10(5)12/h6,11H,3,7H2,1-2,4-5H3 |

InChI Key |

KGXRMGREKQQQPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(C(=C)C)C(=O)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl 3 Prop 1 En 2 Ylhept 5 En 2 One and Its Analogs

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The controlled construction of the carbon skeleton of 6-methyl-3-prop-1-en-2-ylhept-5-en-2-one, with its multiple functional groups and a stereocenter, necessitates the application of highly selective synthetic methods.

The presence of a chiral center at the C3 position of the heptenone backbone requires asymmetric synthesis to obtain enantiomerically pure forms of the target molecule. A common strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, the Evans chiral auxiliary method can be employed in the alkylation of a suitable enolate to establish the desired stereochemistry.

An alternative approach is the use of asymmetric catalysis. For example, a chiral catalyst can be used to control the addition of a nucleophile to a prochiral substrate, thereby setting the stereocenter with high enantioselectivity. The synthesis of (R)-2,6-dimethylhept-5-en-1-ol, a structurally related terpene, has been achieved using the Evans chiral auxiliary method, demonstrating the feasibility of this approach for creating chiral centers in similar acyclic terpenes. nyxxb.cn

A plausible asymmetric synthesis could involve the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone in the presence of a chiral ligand. This would be followed by further elaboration to introduce the remaining structural features of the target molecule.

A modular or convergent synthesis offers an efficient route to this compound and its analogs. This strategy involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. This approach allows for greater flexibility in the preparation of analogs, as different fragments can be readily substituted.

A potential convergent synthesis could involve the preparation of two key fragments: a C5 unit containing the isopropenyl group and the ketone, and a C6 unit containing the methyl-substituted pentenyl chain. These fragments could then be joined via a carbon-carbon bond-forming reaction, such as a Grignard reaction or a Wittig-type olefination, followed by functional group manipulation to yield the final product. The total synthesis of complex meroterpenoids has been successfully achieved using convergent strategies, highlighting the power of this approach. acs.org

Divergent synthesis, on the other hand, would start from a common intermediate that is then elaborated into a variety of analogs. For example, a common precursor containing the basic heptenone skeleton could be subjected to different olefination and alkylation reactions to introduce the desired substituents at various positions.

Modern catalytic methods provide powerful tools for the efficient and selective synthesis of complex molecules like this compound.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for the formation of carbon-carbon bonds. organic-chemistry.orgrsc.orgnih.govacs.orgorganic-chemistry.org A plausible route could involve the coupling of an organoboron reagent, representing one part of the molecule, with a suitable halide or triflate of the other part. For instance, a vinyl boronate could be coupled with an α-halo ketone to construct the core structure.

| Entry | Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | α,β-Unsaturated Acyl Chloride | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 85-95 |

| 2 | Enol Triflates | Alkenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 70-90 |

| 3 | α-Bromo Ketone | Vinylboronic Ester | Pd₂(dba)₃ / SPhos | K₂CO₃ | THF/H₂O | 65-85 |

Metathesis Reactions: Olefin metathesis, particularly cross-metathesis using catalysts like the Grubbs catalyst, is a powerful tool for forming carbon-carbon double bonds with high functional group tolerance. nih.govorganic-chemistry.orgresearchgate.netumicore.com This reaction could be employed to construct the heptenone backbone by coupling two smaller alkene fragments. For example, the cross-metathesis of a suitable vinyl ketone with another olefin could be a key step.

| Entry | Substrate 1 | Substrate 2 | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Terminal Olefin | Allyl Alcohol | Grubbs II | CH₂Cl₂ | 70-90 |

| 2 | Eugenol | cis-2-Butene-1,4-diol | Grubbs I | CH₂Cl₂ | 80-95 |

| 3 | Isoprenoid unit | Functionalized alkene | Hoveyda-Grubbs II | Toluene | 65-88 |

Functional Group Transformations and Derivatization

The synthesis of analogs of this compound for mechanistic or structure-activity relationship studies often requires selective modification of its functional groups.

Ketone Moiety: The ketone functionality can be a versatile handle for derivatization. It can be reduced to the corresponding alcohol, which can then be etherified or esterified. Aldol (B89426) condensations can be performed at the α-position to introduce further complexity. The carbonyl group can also be converted into an alkene via olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reaction. nih.govarkat-usa.org

Alkene Units: The two alkene units in the target molecule offer multiple possibilities for functionalization. They can undergo a variety of reactions, including:

Epoxidation: Selective epoxidation of one or both double bonds can be achieved using reagents like m-CPBA, followed by ring-opening reactions to introduce diol functionalities.

Hydroboration-oxidation: This reaction can be used to introduce hydroxyl groups at the less substituted end of the double bonds.

Diels-Alder reactions: The conjugated diene system that could be formed from the existing alkenes can participate in cycloaddition reactions to build more complex cyclic structures.

Conjugate addition: The α,β-unsaturated system that could be part of an analog is susceptible to 1,4-conjugate addition of nucleophiles, allowing for the introduction of a wide range of substituents at the β-position. organicreactions.orglibretexts.org

The synthesis of isotopically labeled analogs, for example with deuterium (B1214612) (²H) or carbon-13 (¹³C), is crucial for elucidating biosynthetic pathways and reaction mechanisms. acs.orgnih.govbeilstein-journals.orguni-saarland.deresearchgate.net

For this compound, deuterium could be selectively introduced at various positions. For example, deuterated reducing agents like sodium borodeuteride (NaBD₄) could be used to introduce deuterium at the C2 position after reduction of the ketone. Deuterated building blocks can also be used in the synthetic sequence. For instance, a deuterated Grignard reagent could be used to introduce a deuterated methyl group. The synthesis of deuterated enaminones from methyl ketones and deuterated methyl formate (B1220265) (DCO₂Me) provides a route to introduce deuterium adjacent to a carbonyl group. nih.gov

| Isotope | Reagent | Position of Labeling |

|---|---|---|

| ²H (D) | D₂O | Exchangeable protons (e.g., α-to-carbonyl) |

| ²H (D) | NaBD₄ | Reduction of carbonyls |

| ²H (D) | CD₃MgI | Introduction of a deuterated methyl group |

| ¹³C | ¹³CH₃I | Introduction of a ¹³C-labeled methyl group |

| ¹³C | K¹³CN | Introduction of a ¹³C-labeled nitrile group |

These isotopically labeled analogs can then be used in mass spectrometry and NMR spectroscopy studies to track their fate in biological systems or to probe the mechanisms of chemical reactions.

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of complex organic molecules such as this compound, a sesquiterpenoid commonly known as ar-turmerone (B1667624), relies on a deep understanding of reaction mechanisms. Elucidating these pathways allows chemists to control reaction outcomes, optimize yields, and design novel synthetic routes. Key areas of investigation include the interplay of reaction rates versus product stability and the precise control of three-dimensional molecular architecture.

Kinetic and Thermodynamic Aspects of Key Transformations

In chemical reactions where multiple products can be formed, the final product distribution is often governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.org This distinction is crucial in synthetic strategies for molecules like ar-turmerone, particularly in steps that establish the α,β-unsaturated ketone core.

A reaction is under kinetic control when it is conducted under conditions (typically low temperature) where the reaction is irreversible. In this scenario, the major product is the one that is formed fastest, meaning it has the lowest activation energy, regardless of its ultimate stability. masterorganicchemistry.comlibretexts.org Conversely, a reaction is under thermodynamic control when conditions (typically higher temperature) allow for reversibility. This enables an equilibrium to be established, and the major product will be the most thermodynamically stable one, even if it forms more slowly. wikipedia.orgopenstax.org

A classic transformation relevant to the synthesis of ar-turmerone and its analogs is the base-catalyzed aldol or Claisen-Schmidt condensation, which forms an α,β-unsaturated ketone. numberanalytics.comwikipedia.org The initial step involves the formation of an enolate. For an unsymmetrical ketone, two different enolates can form: the kinetic enolate (formed by removing a proton from the less sterically hindered α-carbon) and the thermodynamic enolate (formed by removing a proton from the more substituted α-carbon, resulting in a more stable, more substituted double bond). The choice of base, solvent, and temperature determines which enolate is preferentially formed, thereby directing the outcome of the subsequent reaction with an aldehyde.

The principles of kinetic versus thermodynamic control are well-illustrated in reactions like the electrophilic addition of HBr to 1,3-butadiene (B125203) or the Diels-Alder reaction between cyclopentadiene (B3395910) and furan. In the latter, the endo isomer is the kinetic product, favored by orbital overlap in the transition state, while the more stable exo isomer is the thermodynamic product. wikipedia.org

Table 1: Influence of Temperature on Product Distribution in a Reversible Reaction

| Reaction | Conditions | Major Product | Minor Product | Controlling Factor |

|---|---|---|---|---|

| Diels-Alder of Cyclopentadiene and Furan | Room Temperature | Endo Isomer (2) | Exo Isomer (1) | Kinetic Control (Faster Formation) |

| 81°C (prolonged) | Exo Isomer (1) | Endo Isomer (2) | Thermodynamic Control (Greater Stability) |

This foundational concept allows chemists to strategically select reaction conditions to favor the desired isomer in a key bond-forming step, thereby enhancing the efficiency of the total synthesis.

Stereochemical Control Elements in Reaction Design

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is paramount. rsc.org For this compound (ar-turmerone), the critical stereocenter is at the C3 position (or C6 in the common nomenclature for ar-turmerone). nih.gov Advanced synthetic methodologies employ various strategies to control this center with high fidelity.

Catalytic Asymmetric Synthesis: This is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Rhodium-Catalyzed Asymmetric Hydrogenation : A recently developed method for the asymmetric total synthesis of (S)-(+)-ar-Turmerone utilizes a Rhodium-catalyzed asymmetric hydrogenation of a β'-methylene conjugated enone precursor. This approach achieves high site-selectivity and enantioselectivity. nih.gov

Palladium-Catalyzed Arylation : A formal synthesis of (S)-(+)-ar-turmerone has been achieved by establishing the benzylic chiral center via a palladium(0)-catalyzed arylation. acs.orgrsc.org In this key step, an arylstannane is added to a chiral, nonracemic allylic hydroxy phosphonate (B1237965) derivative. The reaction proceeds with a predictable inversion of configuration, allowing for precise control over the stereochemical outcome. acs.org

Substrate and Reagent Control: In this approach, the chirality is derived from a starting material or a reagent.

Chiral Auxiliaries : Stereoselective syntheses of related natural products have been accomplished using chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction, after which they are removed. mdpi.com

Computational chemistry plays an increasingly important role in understanding and predicting stereochemical outcomes. By modeling the transition states of competing reaction pathways, researchers can determine the energetic factors that favor the formation of one stereoisomer over another. nih.gov This insight is invaluable for designing more effective catalysts and reaction conditions.

Table 2: Selected Methods for Stereoselective Synthesis of ar-Turmerone and Analogs

| Methodology | Catalyst/Reagent System | Key Transformation | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium Complex | Monohydrogenation of a β'-methylene enone | High Enantioselectivity | nih.gov |

| Catalytic Arylation | Pd(0) / Chiral Phosphonate | Addition of p-tolyltributylstannane | Formation of (S)-configuration via inversion | acs.org |

| Asymmetric Michael Addition | C2-symmetric Squaramide Organocatalyst | Addition of 4-hydroxycoumarin (B602359) to enones | Up to 96% ee for warfarin (B611796) analogs | rsc.org |

These advanced strategies provide chemists with a robust toolkit for the precise, stereocontrolled synthesis of complex natural products like this compound and its structurally related analogs.

Comprehensive Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Techniques for Definitive Structural Assignment

A suite of high-resolution spectroscopic methods is employed to map the connectivity of atoms and identify the functional groups present in the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. While specific experimental data for 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one is not available in the public domain, a theoretical analysis based on its structure allows for the prediction of its NMR spectral features.

¹H NMR spectroscopy would provide information on the chemical environment of each proton, their multiplicities (splitting patterns), and their integrations (number of protons). Key expected signals would include those for the vinyl protons of the prop-1-en-2-yl and hept-5-en-2-one moieties, the methyl protons, and the methine and methylene (B1212753) protons of the heptene (B3026448) chain.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. Characteristic signals would be expected in the downfield region for the carbonyl carbon and the olefinic carbons. The aliphatic carbons of the methyl and methylene groups would appear in the upfield region.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for establishing the connectivity between protons and carbons, thus piecing together the molecular framework.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinyl H (prop-1-en-2-yl) | 4.5 - 5.5 | m |

| Vinyl H (hept-5-en) | 5.0 - 6.0 | m |

| CH (C3) | 3.0 - 3.5 | m |

| CH₂ (C4) | 2.0 - 2.5 | m |

| CH₃ (C1) | 2.0 - 2.5 | s |

| CH₃ (C6-methyl) | 1.6 - 1.8 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C2) | 190 - 210 |

| Vinyl C (prop-1-en-2-yl) | 110 - 150 |

| Vinyl C (hept-5-en) | 120 - 140 |

| C3 | 40 - 60 |

| C4 | 30 - 50 |

| C1 | 20 - 30 |

| C6-methyl | 15 - 25 |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound (C₁₁H₁₆O), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. Analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information, revealing characteristic losses of functional groups that can be pieced together to support the proposed structure.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]+ | 164.1201 |

| [M+H]+ | 165.1279 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, the key functional groups are the ketone and the carbon-carbon double bonds. The IR spectrum of an α,β-unsaturated ketone typically shows a strong absorption band for the C=O stretch in the region of 1666-1685 cm⁻¹. orgchemboulder.com The C=C stretching vibrations would appear in the 1600-1680 cm⁻¹ region. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information on the C=C bonds. cdnsciencepub.comcdnsciencepub.com

Table 4: Characteristic IR and Raman Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | 1666 - 1685 | 1660 - 1680 |

| C=C (Alkene) | 1600 - 1680 | 1600 - 1680 |

| C-H (sp²) | 3010 - 3095 | 3010 - 3095 |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light. The conjugated system of the α,β-unsaturated ketone in this compound constitutes a chromophore. The extent of conjugation in a molecule influences the wavelength of maximum absorption (λmax). utoronto.ca For dienones, the λmax can provide insight into the geometry and substitution pattern of the conjugated system. researchgate.netresearchgate.net It is expected that this compound would exhibit a π → π* transition at a longer wavelength due to the extended conjugation. libretexts.org

Determination of Absolute and Relative Stereochemistry

While spectroscopic techniques define the connectivity of a molecule, they often cannot determine its three-dimensional arrangement, particularly the absolute and relative stereochemistry at chiral centers.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. rsc.orgrsc.org To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting electron density map would provide an unambiguous structural model, confirming the connectivity established by NMR and revealing the spatial arrangement of all atoms in the molecule. This technique is crucial for terpenoid chemistry, where complex stereoisomers are common. researchgate.netacs.orgnih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration and solution-phase conformation of chiral molecules. rsc.orgwikipedia.orgrsc.org For a molecule with multiple stereocenters and conformational flexibility like this compound, these methods provide detailed structural information that is often inaccessible by other means. rsc.orgresearchgate.net

The principle of VCD relies on the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ROA measures the small difference in the intensity of Raman scattering from right and left circularly polarized incident light. wikipedia.orgcore.ac.uk These techniques are particularly sensitive to the three-dimensional arrangement of atoms, making them ideal for stereochemical elucidation.

In the analysis of this compound, experimental VCD and ROA spectra would be acquired for a purified enantiomer of the compound. The resulting spectra, which consist of positive and negative bands, represent a unique fingerprint of that specific stereoisomer's structure in solution. However, the interpretation of these spectra is not straightforward and relies heavily on quantum chemical calculations. researchgate.net

The process involves comparing the experimental spectrum with theoretical spectra generated for all possible stereoisomers and their low-energy conformers. acs.orgrsc.org For each possible absolute configuration (e.g., (3R, 6R), (3S, 6S), (3R, 6S), (3S, 6R)), computational models are used to predict the corresponding VCD and ROA spectra. The absolute configuration of the synthesized compound is then assigned by identifying the theoretical spectrum that best matches the experimental data. This combined experimental and computational approach provides a high degree of confidence in the stereochemical assignment.

Chiral Chromatography and Derivatization for Enantiomeric Excess Determination

The enantiomeric excess (ee) of a sample of this compound is a critical measure of its purity, defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. masterorganicchemistry.comwikipedia.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the ee of chiral compounds like α,β-unsaturated ketones. psu.edu

In this technique, the racemic or enantioenriched mixture of this compound is passed through an HPLC column packed with a chiral material. The CSP interacts diastereomerically with the two enantiomers, leading to different strengths of interaction and, consequently, different retention times. This results in the separation of the enantiomers into two distinct peaks in the chromatogram.

The enantiomeric excess is calculated by integrating the area of each peak. The formula used is:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Where Area₁ and Area₂ are the integrated areas of the peaks corresponding to the two enantiomers.

In cases where direct separation on a CSP is difficult, derivatization with a chiral resolving agent can be employed. This involves reacting the ketone with a highly pure chiral derivatizing agent to form two diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard, non-chiral chromatography techniques.

A hypothetical chiral HPLC analysis for a sample of this compound is presented in the table below.

| Enantiomer | Retention Time (minutes) | Peak Area |

| (3R,6R)-enantiomer | 12.5 | 95000 |

| (3S,6S)-enantiomer | 14.2 | 5000 |

Based on this hypothetical data, the enantiomeric excess would be calculated as 90% ee.

Computational Chemistry and Molecular Modeling for Structural Prediction

Computational chemistry is an indispensable tool for predicting and understanding the three-dimensional structure of molecules like this compound. It complements experimental data by providing insights into molecular geometries, conformational preferences, and relative energies of different isomers.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. youtube.comresearcher.life For this compound, DFT calculations are crucial for predicting the stable geometries of its various stereoisomers and conformers.

The process begins by building an initial 3D model of the molecule. A DFT calculation is then performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to systematically adjust the bond lengths, angles, and dihedral angles until a minimum on the potential energy surface is located. nih.govresearchgate.net This optimized geometry represents the most stable structure for that particular isomer.

These calculations are essential for the interpretation of VCD and ROA spectra, as the predicted spectra are highly sensitive to the input geometry. researchgate.net Furthermore, DFT can provide the relative energies of different conformers, allowing for the calculation of their expected population distribution at a given temperature.

Below is a hypothetical data table showing the results of DFT calculations for the relative stability of the four possible stereoisomers of this compound.

| Stereoisomer | Relative Energy (kcal/mol) |

| (3R,6S)-isomer | 0.00 |

| (3S,6R)-isomer | 0.00 |

| (3R,6R)-isomer | 1.25 |

| (3S,6S)-isomer | 1.25 |

Note: The (3R,6S) and (3S,6R) isomers are enantiomers and thus have identical energies, as do the (3R,6R) and (3S,6S) enantiomeric pair. The data suggests the diastereomeric pair with anti-relative stereochemistry is more stable.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide static, optimized structures, Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of a molecule over time. mdpi.commdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a movie-like view of molecular motion. nih.gov

For a flexible acyclic molecule like this compound, rotations around single bonds can lead to a multitude of possible conformations. An MD simulation can be used to sample this conformational space, identifying the most frequently visited conformations and the transitions between them. nih.gov

The simulation is initiated from an optimized geometry (obtained from DFT). The system is then allowed to evolve over a period of nanoseconds, with the positions and velocities of all atoms being recorded at regular intervals. Analysis of the resulting trajectory can reveal key information about:

Preferred Dihedral Angles: Identifying the most stable rotational states around key single bonds.

Conformational Substates: Discovering distinct families of low-energy conformations.

Flexibility: Quantifying the motion in different parts of the molecule.

This information is vital for a complete understanding of the molecule's structure, as its properties and reactivity in a real-world environment are often an average over the ensemble of accessible conformations.

Natural Occurrence, Isolation, and Elucidation of Biosynthetic Pathways

Occurrence and Distribution in Biological Systems

Comprehensive searches of scientific databases have not yielded specific instances of "6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one" being identified in natural sources. The subsections below outline the general biological systems where novel terpenoid-like compounds are often discovered.

While there is no direct evidence of "this compound" in plant-derived materials, the structural motifs present in the molecule, such as the heptenone backbone with methyl and prop-1-en-2-yl substitutions, are characteristic of terpenoids. Terpenoids are a large and diverse class of organic compounds produced by a variety of plants. It is plausible that this compound could exist as a minor constituent in the essential oil of an uninvestigated plant species. Its discovery would likely depend on the use of high-resolution analytical techniques capable of detecting and identifying novel, low-abundance molecules within complex mixtures.

The detection of "this compound" in animal secretions or metabolomes has not been reported. Animals are known to sequester and modify dietary compounds, and some species produce their own unique secondary metabolites for purposes such as chemical defense or communication. If the compound were to be found in an animal, it would be crucial to determine whether it is produced endogenously or if it originates from a dietary source and is subsequently metabolized or stored.

Currently, there are no reports of "this compound" being produced as a microbial metabolite. Microorganisms, including bacteria and fungi, are prolific producers of a vast array of secondary metabolites, some of which possess unique carbon skeletons. The discovery of this compound from a microbial source would likely involve large-scale screening of microbial fermentation broths followed by detailed chemical analysis.

Methodologies for Isolation and Purification from Complex Natural Sources

The isolation and purification of a novel, uncharacterized compound like "this compound" from a complex natural matrix would necessitate a combination of advanced separation and analytical techniques.

The purification of "this compound" would likely begin with preliminary fractionation of a crude natural extract using techniques like flash chromatography. This method allows for a rapid, initial separation of the components based on polarity. Subsequent purification of the fractions containing the target compound would be achieved using preparative High-Performance Liquid Chromatography (HPLC). The choice of stationary and mobile phases in HPLC would be critical and would be optimized based on the polarity and structural characteristics of the molecule.

Table 1: Hypothetical Chromatographic Separation Parameters

| Technique | Stationary Phase | Mobile Phase Gradient | Detection Method |

|---|---|---|---|

| Flash Chromatography | Silica (B1680970) Gel | Hexane:Ethyl Acetate | UV (254 nm) |

The initial extraction of "this compound" from a natural source would require careful optimization of the solvent system. A series of solvents with varying polarities, from nonpolar (e.g., hexane) to polar (e.g., methanol), would likely be employed to achieve a selective extraction. Given the compound's presumed volatility, steam distillation or solvent-assisted flavor evaporation (SAFE) could be effective methods for its initial isolation from a plant or microbial source, minimizing the degradation of the molecule. The efficiency of each extraction and distillation method would be monitored, likely by Gas Chromatography-Mass Spectrometry (GC-MS), to maximize the yield of the target compound.

Elucidation of Biosynthetic Routes to this compound

Identification of Precursor Molecules and Metabolic Intermediates

Currently, there is no published research that identifies the precursor molecules or metabolic intermediates leading to the formation of this compound in any organism. The biosynthetic origin of this specific chemical structure remains uncharacterized.

Isotopic Labeling Studies for Pathway Tracing

No isotopic labeling studies have been conducted to trace the biosynthetic pathway of this compound. Such studies are contingent on the prior identification of a natural source of the compound and preliminary hypotheses about its biosynthetic precursors.

Biological Activities and Mechanistic Investigations Non Human Models

Antimicrobial Efficacy and Biofilm Inhibition in Vitro

Efficacy Against Bacterial and Fungal Pathogens (in vitro studies)

No in vitro studies detailing the efficacy of 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one against specific bacterial or fungal pathogens were found.

Mechanisms of Membrane Disruption and Cellular Target Interactions

There is no available data on the mechanisms by which this compound may interact with or disrupt microbial membranes or other cellular targets.

Role in Inter-species Chemical Communication and Olfactory Responses

Pheromonal Activity and Behavioral Modulation in Model Organisms

No research could be located that investigates the potential pheromonal activity or behavioral effects of this compound in any model organism.

Contribution to Aromatic Profiles in Natural Products

Information regarding the presence or contribution of this specific compound to the aromatic profiles of any natural products is not available in the searched scientific literature.

Enzymatic Modulation and Receptor Binding Studies (in vitro/cell-based assays)

No in vitro or cell-based assay results are available that describe any potential enzymatic modulation or receptor binding activity of this compound.

Inhibition or Activation of Specific Enzymes

There is no available information regarding the effects of this compound on the activity of any specific enzymes.

Ligand-Receptor Interactions and Signal Transduction Pathways in Cellular Models

No studies have been identified that investigate the interaction of this compound with any biological receptors or its influence on signal transduction pathways in cellular models.

Cytotoxicity and Cellular Effects in Non-Human Cell Lines

Evaluation of Cytotoxic Potential in Various Cancer Cell Models (non-human origin)

There are no published findings on the cytotoxic potential of this compound in any non-human cancer cell lines.

Effects on Key Cellular Processes (e.g., cell cycle progression, apoptosis induction)

The effects of this compound on fundamental cellular processes such as cell cycle progression and the induction of apoptosis have not been reported.

Due to the absence of research on this specific compound, no data tables or detailed research findings can be presented.

Degradation Pathways, Environmental Fate, and Stability

Photolytic Degradation Under Simulated Environmental Conditions

Photolytic degradation is a process where chemical compounds are broken down by light energy, particularly ultraviolet (UV) radiation from the sun. ucanr.edu For organic molecules like 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one, the presence of unsaturated bonds and carbonyl groups can make them susceptible to photodegradation. pharmaguideline.com High-energy UV radiation can excite the chemical bonds within the molecule, leading to their cleavage and the formation of new, often smaller, compounds. ucanr.edu

While specific kinetic studies on the photolytic degradation of this compound are not extensively detailed in the available literature, general principles suggest its potential for such transformation. Terpenes and related fragrance chemicals can be easily oxidized in the air, a process that can be initiated or accelerated by light, sometimes forming peroxides rapidly. scbt.com It is also known that this compound can be formed from the ozone-mediated degradation of vegetable matter, a process that occurs in the atmosphere under the influence of sunlight. wikipedia.orgnmppdb.com.ng

Thermal Stability and Degradation Kinetics

The thermal stability of a compound is crucial for understanding its persistence in environments subject to temperature fluctuations and its behavior during industrial processing. This compound is generally considered a stable product under standard conditions. scbt.com However, like most organic compounds, it is susceptible to degradation at elevated temperatures.

Key thermal properties include:

Boiling Point: 250°C (at 101.3 kPa) chemicalbook.com

Flash Point: 110.00 °C (230.00 °F) thegoodscentscompany.com

Microbial Degradation and Bioremediation Potential

Biodegradation by microorganisms is a primary pathway for the removal of many organic compounds from the environment. nih.gov This process involves microorganisms utilizing the chemical as a source of carbon and energy, breaking it down into simpler, less harmful substances. mdpi.com

Research has identified specific microorganisms that interact with this compound, either producing it as a metabolite or using it as a substrate. This indicates its potential for bioremediation.

Interactive Table: Microbial Species Associated with this compound

| Microbial Species | Role / Interaction |

| Saccharomyces cerevisiae | Produces the compound as a metabolite. nmppdb.com.ngnih.gov |

| Arthrobacter sp. | Degrades squalene to produce the compound. thegoodscentscompany.com |

The involvement of these microorganisms suggests that enzymatic pathways exist for the transformation of this compound, forming a basis for potential bioremediation strategies in contaminated soil or water.

The specific metabolic pathways and breakdown products resulting from the microbial degradation of this compound are not extensively characterized in the reviewed literature. Generally, microbial degradation of such compounds involves initial enzymatic attacks, such as oxidation or hydrolysis, which introduce functional groups that facilitate entry into central metabolic pathways. mdpi.com The complete mineralization of the compound would ultimately yield carbon dioxide and water.

Chemical Stability and Reactivity in Different Environmental Matrices

The stability and reactivity of this compound vary significantly across different environmental media like water, soil, and air, which influences its transport and persistence.

Interactive Table: Environmental Fate and Stability Summary

| Environmental Matrix | Persistence/Mobility | Key Characteristics |

| Water | High Persistence | Immiscible and does not mix well with water. scbt.comfishersci.com Low water solubility suggests it is not likely to be mobile. fishersci.com Toxic to aquatic organisms, may cause long-term adverse effects. thegoodscentscompany.com |

| Soil | High Persistence | Low water solubility limits mobility in soil matrices. scbt.comfishersci.com |

| Air | Low Persistence | Susceptible to oxidation. scbt.com As a volatile organic compound, it can be transported in the atmosphere where it is subject to degradation. |

Oxidation: The compound is known to be reactive with oxidizing agents. scbt.com Fragrance terpenes are generally susceptible to easy oxidation in the air. scbt.com Specific laboratory studies have demonstrated that the one-electron oxidation of its derivatives using reagents like ceric ammonium nitrate (CAN) and manganese(III) acetate leads to carbon-carbon bond formation, yielding various tricyclic and bicyclic compounds. researchgate.net This highlights the potential for oxidative transformation in environments where strong oxidizing agents or conditions promoting radical formation exist.

Hydrolysis: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. ucanr.edu While hydrolysis is a potential degradation pathway for some organic compounds in aqueous environments, specific studies detailing the hydrolysis rates or products for this compound were not found. Given its low water solubility, the rate of hydrolysis in environmental waters is expected to be slow. scbt.comfishersci.com

Due to a lack of available scientific data for the specific chemical compound "this compound," this article cannot be generated. Extensive searches have not yielded specific information regarding the degradation pathways, environmental fate, stability, or its interaction with environmental contaminants.

The provided search results pertain to structurally similar but distinct compounds, such as 6-Methylhept-5-en-2-one. Adhering to the strict requirement of focusing solely on "this compound," and in the absence of any data for this specific molecule, it is not possible to produce an accurate and informative article as requested.

Further research would be required to determine the environmental behavior of "this compound" before a comprehensive article on its environmental fate and interactions can be written.

Advanced Analytical Methodologies for Research Applications

Quantitative and Qualitative Analysis in Complex Biological and Environmental Samples

The analysis of trace levels of sesquiterpenoid ketones like 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one in intricate matrices such as biological fluids, plant tissues, or environmental samples necessitates highly sensitive and selective analytical techniques.

Hyphenated Techniques (GC-MS, LC-MS/MS, GC-TOF/MS) for Trace Analysis and Metabolite Profiling

Hyphenated chromatographic and mass spectrometric techniques are the cornerstone for the analysis of volatile and semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile compounds like sesquiterpenoids. nih.gov The compound would first be separated from other components in a sample based on its boiling point and polarity on a GC column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for identification and quantification. For complex samples, high-resolution GC coupled with time-of-flight mass spectrometry (GC-TOF/MS) can provide enhanced mass accuracy and resolution, aiding in the differentiation of isobaric interferences.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for less volatile or thermally labile compounds. While many sesquiterpenoids are amenable to GC, LC-MS/MS can be a powerful alternative, especially after derivatization. nih.gov This technique offers high selectivity and sensitivity due to the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte.

A hypothetical comparison of these techniques for the analysis of a C15 unsaturated ketone is presented in Table 1.

Table 1: Hypothetical Comparison of Hyphenated Techniques for the Analysis of this compound

| Technique | Principle | Potential Advantages for the Analyte | Potential Challenges for the Analyte |

|---|---|---|---|

| GC-MS | Separation by volatility and polarity, followed by mass-based detection. | Good volatility of the compound makes it suitable for GC. Established libraries for mass spectra of terpenoids can aid in identification. | Thermal degradation in the injector port is possible. Co-elution with isomeric compounds can occur. |

| LC-MS/MS | Separation by polarity in a liquid mobile phase, followed by tandem mass spectrometry. | Suitable for thermally sensitive compounds. High selectivity and sensitivity with MRM. | The compound may require derivatization to improve ionization efficiency and chromatographic retention. Matrix effects can be more pronounced. |

| GC-TOF/MS | High-speed mass analysis provides high-resolution mass spectra. | Accurate mass measurements aid in elemental composition determination and confident identification. Improved deconvolution of co-eluting peaks. | Higher instrument cost and more complex data processing compared to quadrupole MS. |

Derivatization Strategies for Enhanced Detection and Separation

To improve the chromatographic behavior and detection sensitivity of ketones, derivatization is a common strategy, particularly for GC-MS analysis. youtube.comgcms.czresearchgate.net The carbonyl group of this compound can be targeted with various reagents.

Oximation: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the ketone to form an oxime derivative. researchgate.net These derivatives are more volatile and thermally stable, and the presence of fluorine atoms significantly enhances the sensitivity for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Silylation: While more common for hydroxyl and carboxyl groups, silylation reagents can sometimes react with the enol form of ketones, though this is less common for derivatizing the carbonyl group itself. youtube.com

Sample Preparation and Matrix Effects in Analytical Protocols

Effective sample preparation is critical to remove interfering substances and concentrate the target analyte from the sample matrix.

Optimized Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Soxhlet Extraction)

The choice of extraction technique depends on the sample matrix and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE): This technique would involve passing a liquid sample through a sorbent bed that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. For a moderately polar compound like a sesquiterpenoid ketone, a reversed-phase sorbent (e.g., C18) could be effective for extraction from aqueous samples.

Liquid-Liquid Extraction (LLE): A classical technique where the analyte is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). nih.govnih.govresearchgate.net Volatile compounds like this compound would adsorb to the fiber and then be thermally desorbed into the GC inlet. The choice of fiber coating (e.g., PDMS, DVB/CAR/PDMS) would be crucial for efficient extraction. mdpi.com

Optimization of Chromatographic Parameters for Enhanced Resolution and Sensitivity

Achieving good separation, especially from isomers, requires careful optimization of chromatographic conditions.

For GC: Key parameters to optimize include the choice of the stationary phase (a mid-polar phase like a 5% phenyl-polysiloxane would be a good starting point), the temperature program (gradient elution), carrier gas flow rate, and injector temperature. nih.govresearchgate.net

For LC: Optimization would focus on the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), the type of stationary phase (e.g., C18, Phenyl-Hexyl), column temperature, and flow rate.

Chemometric Approaches for Data Analysis and Pattern Recognition

In studies where this compound might be one of many volatile compounds in a sample's profile (e.g., in essential oils or as a biomarker), chemometrics can be used to analyze the complex dataset. nih.govmdpi.comresearchgate.netacs.org

Principal Component Analysis (PCA): An unsupervised pattern recognition technique that can be used to visualize the variation within a set of samples based on their volatile profiles. This could help in classifying samples based on their origin or a particular condition.

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that can be used to build a model to predict the class of a sample (e.g., healthy vs. diseased) based on its volatile compound fingerprint. nih.gov The variable importance in projection (VIP) scores from a PLS-DA model could indicate the significance of this compound in differentiating between sample groups.

The application of these chemometric tools allows for the interpretation of large and complex datasets generated by hyphenated analytical techniques, potentially revealing the role of specific compounds like this compound in a biological or environmental context.

Multivariate Statistical Analysis in Metabolomics Data

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, generates vast and complex datasets. Multivariate statistical analysis is a crucial tool for interpreting this data. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are employed to identify variations and patterns within the data, which can help in distinguishing between different sample groups. mdpi.comnih.gov For instance, in the analysis of plant terpenes, these methods can be used to classify different chemovars based on their distinct chemical profiles. nih.gov By reducing the dimensionality of the data, researchers can visualize complex relationships and pinpoint the metabolites that contribute most significantly to the observed differences. mdpi.com This approach has been successfully used to analyze terpene inheritance patterns in plant hybrids and to study the metabolic disruptions caused by external factors. mdpi.comresearchgate.net

Machine Learning Applications in Compound Identification and Classification

Machine learning is increasingly being applied to the field of chemistry for the identification and classification of compounds. nih.govmdpi.com These computational approaches can analyze large volumes of data to identify novel drug candidates and predict the function of enzymes like terpene synthases. mdpi.comresearchgate.netnih.gov Machine learning models can be trained on datasets of known compounds and their properties to predict the characteristics of unknown molecules. biorxiv.org This is particularly useful in the study of large and diverse classes of natural products like terpenoids. researchgate.net By combining sequence and structural information, machine learning algorithms can accurately predict the specificity of enzymes involved in terpene biosynthesis, accelerating the discovery and characterization of novel compounds. nih.govbiorxiv.org

No Publicly Available Research Found for "this compound"

A comprehensive search of scientific databases and scholarly articles has revealed no specific research pertaining to the chemical compound "this compound." Consequently, it is not possible to provide a detailed analysis of its Structure-Activity Relationship (SAR) and Computational Insights as requested.

The absence of published data on this specific molecule prevents a scientifically accurate discussion on the following topics outlined in the request:

Structure Activity Relationship Sar and Computational Insights

De Novo Design of Analogs with Enhanced or Modified Properties:The design of new analogs is predicated on understanding the properties of the parent compound, which is currently not documented.

It is possible that "6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one" is a novel compound that has not yet been synthesized or characterized in published research. It may also be referred to by a different nomenclature in the chemical literature, although searches for structural analogs and related keywords also failed to yield relevant results.

Therefore, the creation of a thorough, informative, and scientifically accurate article strictly adhering to the requested outline is not feasible at this time due to the lack of foundational research on the subject compound.

Interactions in Complex Chemical and Biological Systems

Synergistic and Antagonistic Effects in Mixtures with Other Volatile Compounds

There is currently no available scientific literature that specifically details the synergistic or antagonistic effects of 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one when in mixtures with other volatile compounds.

In chemical ecology, synergistic effects occur when the combined effect of two or more compounds is greater than the sum of their individual effects. Conversely, antagonism is observed when the combined effect is less than the sum of their individual effects. These interactions are crucial for processes such as insect attraction, deterrence, and antimicrobial activities. For instance, the insecticidal or repellent efficacy of plant essential oils often relies on the synergistic interactions between their various volatile constituents.

Without experimental data, it is not possible to provide a list of compounds that interact synergistically or antagonistically with this compound or to quantify the nature of these interactions. Research would be required to screen this compound in combination with other common plant volatiles to determine how it modulates the bioactivity of the mixture.

Table 1: Hypothetical Interaction Data for this compound with Other Volatiles

No data is available to populate this table. Experimental studies are needed to determine these interactions.

| Interacting Volatile Compound | Observed Effect with this compound | Biological Context | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Co-occurrence and Interplay with Other Metabolites in Biosystems

Specific information on the co-occurrence and metabolic interplay of this compound with other metabolites in biological systems is not documented in the available scientific literature.

Volatile compounds in plants and other organisms are synthesized through complex biosynthetic pathways and their production is often correlated with that of other primary and secondary metabolites. The presence and concentration of a specific compound like this compound would likely be linked to the activity of specific metabolic pathways and the availability of precursor molecules. Its interplay with other metabolites could involve shared biosynthetic precursors, induction or repression of other metabolic pathways, or its role as a signaling molecule that influences the broader metabolic profile of the organism.

However, without studies identifying the biosynthetic pathway of this compound or metabolomic analyses of organisms that may produce it, any discussion of its interplay with other metabolites remains speculative.

Table 2: Documented Co-occurrence of this compound with Other Metabolites

No data is available to populate this table. Research is required to identify biological systems that produce this compound and to analyze its metabolic network.

| Co-occurring Metabolite | Biosystem (e.g., Plant Species, Microorganism) | Nature of Interplay | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Perspectives and Emerging Research Areas

Development of Novel Applications for 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one in Materials Science or Biotechnology

Currently, there is no specific research detailing the application of this compound in materials science or biotechnology. Materials science is an interdisciplinary field that investigates and engineers materials for various uses. The potential for a compound like this compound in this area would depend on its physical and chemical properties, which are yet to be extensively characterized in the scientific literature.

In the broader context of biotechnology, terpenoids, a class of compounds to which this compound belongs, have shown a wide range of applications. These include roles in the development of pharmaceuticals, biofuels, and specialty chemicals. Future research could explore if this compound possesses any unique bioactive properties that could be harnessed for biotechnological purposes.

Integration of Omics Technologies for Systems-Level Understanding of its Biological Impact

The biological impact of this compound has not been investigated using omics technologies such as genomics, transcriptomics, proteomics, or metabolomics. These technologies are crucial for a systems-level understanding of how a compound interacts with a biological system.

For isoprenoids, a larger class that includes this compound, omics approaches have been instrumental in elucidating their biosynthetic pathways and physiological roles. A 2019 study detailed a methodology for the quantitative metabolomics and isotopologue profiling of isoprenoid precursors in yeast, showcasing the power of these techniques in understanding and engineering isoprenoid biosynthesis. nih.govomicsdi.orgresearchgate.net Future studies could apply similar methodologies to understand the biosynthesis and biological interactions of this compound.

Sustainable Synthesis and Green Chemistry Approaches in its Production

Specific green chemistry approaches for the synthesis of this compound are not described in the current body of scientific literature. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

General principles of green chemistry are being applied to the synthesis of related compounds like α,β-unsaturated ketones. These methods include the use of environmentally benign solvents, catalysts, and renewable starting materials to improve the sustainability of chemical production. Research into the sustainable synthesis of various organic compounds is ongoing, with a focus on developing protocols that are both efficient and environmentally friendly. google.comresearchgate.netbenthamdirect.comtext2fa.irnih.govmdpi.comgreenchemistryaustria.atnih.govmdpi.comfraunhofer.de Future research could focus on developing a sustainable synthetic route for this compound, potentially leveraging bio-based feedstocks and green catalytic systems.

Exploration of Undiscovered Biological Roles and Environmental Fates within Niche Environments

The specific biological roles and environmental fate of this compound are currently unknown. Terpenoids, in general, play a vast array of ecological roles, from acting as signaling molecules to defense compounds in plants. researchgate.netresearchgate.netmdpi.comunco.edumdpi.comunco.edu

The environmental fate of a chemical describes its transport, transformation, and degradation in the environment. For terpenoids, biodegradation is a primary removal mechanism in systems like activated sludge wastewater treatment. nih.gov Understanding the environmental fate of this compound would be crucial for assessing its environmental impact should it be produced or used on a larger scale. This would involve studies on its persistence, bioaccumulation, and toxicity in various environmental compartments. europa.eubluefrogscientific.comenviresearch.compce.parliament.nzresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves aldol condensation or enolate alkylation. Optimization requires systematic variation of catalysts (e.g., Lewis acids), solvent polarity, and temperature. Use Design of Experiments (DoE) to identify critical parameters. Ensure purity via column chromatography and validate with HPLC (≥95% purity) . Document reagent sources (e.g., Sigma-Aldrich, batch numbers) and reaction times to ensure reproducibility .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- NMR : Analyze and spectra for olefinic protons (δ 5.1–5.8 ppm) and carbonyl signals (δ 200–220 ppm). Compare with computed spectra using software like Gaussian .

- IR : Confirm C=O stretch (~1700 cm) and C=C stretches (~1600 cm) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]. Cross-reference with databases like PubChem .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct kinetic stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Use UV-Vis spectroscopy to monitor decomposition. For solubility, employ the shake-flask method in buffers (pH 1–13) and analyze via HPLC. Report logP values calculated using QSPR models .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G**) to model transition states and activation energies. Use software like ORCA or Gaussian for orbital analysis (HOMO-LUMO gaps). Validate with experimental kinetic data from stopped-flow spectroscopy .

Q. What crystallographic strategies resolve ambiguities in the spatial arrangement of substituents in this compound?

- Methodological Answer : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect X-ray diffraction data (Mo-Kα radiation, 100 K) and refine using SHELXL . Employ ORTEP-3 for thermal ellipsoid visualization and hydrogen-bonding analysis . Address disorder with TWINLAW for twinned crystals .

Q. How can researchers reconcile contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct meta-analysis of published IC values, adjusting for variables like cell line (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP-luminescence). Use ANOVA to identify statistically significant outliers. Validate with orthogonal assays (e.g., SPR binding kinetics) .

Q. What role does hydrogen-bonding topology play in the solid-state properties of this compound?

- Methodological Answer : Analyze crystal packing via graph-set notation (e.g., Etter’s rules) to classify motifs (chains, rings). Use Mercury software to quantify intermolecular distances and angles. Correlate with DSC data to link H-bond networks to melting point variations .

Q. How can high-throughput screening (HTS) pipelines be designed to evaluate this compound’s interactions with biological targets?

- Methodological Answer : Implement a fluorescence-based HTS assay with Z’-factor >0.5. Use 384-well plates and robotic liquid handling. Include controls (e.g., DMSO blanks) and dose-response curves (10 nM–100 μM). Validate hits with SPR or ITC for binding affinity .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., synthetic yields under varying catalysts, spectral assignments).

- Figures : Use ORTEP diagrams for crystallography , heatmaps for HTS results , and QSPR-predicted vs. experimental logP plots .

- Ethics : Declare conflicts of interest and adhere to ICMJE standards for chemical safety reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.